molecular formula C10H14O5 B13890386 Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate

Cat. No.: B13890386
M. Wt: 214.21 g/mol
InChI Key: KZUIOBUCVHOGFK-UHFFFAOYSA-N
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Description

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate is a chemical compound with the molecular formula C10H12O5. It is known for its unique bicyclic structure, which includes an oxabicyclo ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate typically involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction. The reaction conditions often require a catalyst and specific temperature control to ensure the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-oxabicyclo[3.1.1]heptane-2,6-dicarboxylate
  • Dimethyl 3-oxabicyclo[3.1.1]heptane-1,4-dicarboxylate

Uniqueness

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate is unique due to its specific bicyclic structure and the position of its functional groups. This uniqueness allows it to participate in specific reactions and applications that similar compounds may not be suitable for .

Biological Activity

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate (CAS: 2920404-85-7) is a bicyclic compound characterized by its unique structural configuration, which includes an oxabicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

This compound has the molecular formula C10H14O5C_{10}H_{14}O_5 and a molecular weight of approximately 214.22 g/mol. Its structure includes two carboxylate groups, which significantly influence its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H14O5
Molecular Weight214.22 g/mol
CAS Number2920404-85-7
IUPAC NameThis compound

Therapeutic Potential

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies have suggested that derivatives of this compound can enhance the effectiveness of anticancer drugs by improving their physicochemical properties such as permeability and metabolic stability .
  • Anti-inflammatory Properties : The compound's structural features may contribute to anti-inflammatory effects, although specific studies are still required to confirm this activity .
  • Interactions with Biological Macromolecules : Ongoing research is investigating the interactions between this compound and various biological macromolecules, which could provide insights into its mechanism of action and potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study on Anticancer Properties

A study demonstrated that incorporating the oxa-BCH structure into anticancer drug formulations improved solubility and bioavailability, leading to enhanced therapeutic outcomes in preclinical models .

Synthesis and Biological Evaluation

Research also focused on synthesizing various derivatives of this compound to evaluate their biological activities systematically. The findings indicated that modifications to the bicyclic structure could lead to compounds with significantly different biological profiles .

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate

InChI

InChI=1S/C10H14O5/c1-13-7(11)9-3-10(4-9,6-15-5-9)8(12)14-2/h3-6H2,1-2H3

InChI Key

KZUIOBUCVHOGFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(COC2)C(=O)OC

Origin of Product

United States

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